4-(Hydroxymethyl)pyrrolidin-2-one 4-(Hydroxymethyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 64320-89-4
VCID: VC21121380
InChI: InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8)
SMILES: C1C(CNC1=O)CO
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

4-(Hydroxymethyl)pyrrolidin-2-one

CAS No.: 64320-89-4

Cat. No.: VC21121380

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

4-(Hydroxymethyl)pyrrolidin-2-one - 64320-89-4

Specification

CAS No. 64320-89-4
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name 4-(hydroxymethyl)pyrrolidin-2-one
Standard InChI InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8)
Standard InChI Key KTOFYLXSANIPND-UHFFFAOYSA-N
SMILES C1C(CNC1=O)CO
Canonical SMILES C1C(CNC1=O)CO

Introduction

Chemical Structure and Fundamental Properties

4-(Hydroxymethyl)pyrrolidin-2-one is a derivative of pyrrolidinone, characterized by a five-membered pyrrolidine ring containing a carbonyl group at position 2 and a hydroxymethyl substituent at position 4. This compound exists in different stereoisomeric forms, with the (4R) configuration being particularly significant in biological applications. The hydroxymethyl group provides a key reactive site for further functionalization, making this molecule valuable as a synthetic intermediate.

Physical and Chemical Characteristics

The compound has a molecular formula C₅H₉NO₂ with a molecular weight of approximately 115.13 g/mol. It typically appears as a crystalline solid with moderate water solubility due to its hydroxyl group. The compound contains two functional groups that define its reactivity profile: the lactam (cyclic amide) functionality of the pyrrolidinone ring and the primary alcohol of the hydroxymethyl group.

PropertyValue
Molecular FormulaC₅H₉NO₂
Molecular Weight115.13 g/mol
Physical StateCrystalline solid
SolubilityModerate in water, soluble in polar organic solvents
Functional GroupsLactam (cyclic amide), primary alcohol
Melting PointApproximately a range of 95-98°C
Optical ActivityDepends on stereoisomer (R or S configuration)

Stereochemistry

The stereochemical configuration at the 4-position is particularly important for biological activity. The (4R) isomer, specifically (4R)-4-(Hydroxymethyl)pyrrolidin-2-one, has been more extensively studied for its pharmaceutical applications. The chiral center provides the compound with unique three-dimensional properties that influence its interactions with biological targets.

Synthesis and Preparation Methods

The synthesis of 4-(Hydroxymethyl)pyrrolidin-2-one employs various approaches depending on the desired stereochemical outcome and scale of production.

Laboratory Synthesis Approaches

One common synthetic pathway involves the reduction of appropriate carboxylic acid derivatives. For the (4R) isomer, the synthesis typically begins with the reduction of (R)-methyl 5-oxopyrrolidine-2-carboxylate. This reaction is typically carried out in methanol at low temperature (around 0°C) using sodium borohydride as the reducing agent. After completion, acetic acid is added to neutralize the reaction mixture, followed by purification using silica gel chromatography with a methanol-chloroform mixture as the eluent.

Alternative synthetic routes may involve:

  • Cyclization of suitable amino alcohol derivatives

  • Stereoselective modification of existing pyrrolidinone scaffolds

  • Enzymatic resolution of racemic mixtures to obtain stereochemically pure products

Industrial Production Considerations

For large-scale production, the synthetic approaches are optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial processes typically employ:

  • Automated systems for precise reagent addition and temperature control

  • Continuous flow reactors for improved scaling and process consistency

  • Catalytic methods to enhance reaction rates and stereoselectivity

  • Recovery and recycling of solvents and reagents to minimize waste

The choice of industrial production method depends on factors such as desired purity, scale requirements, and economic considerations. Quality control measures are implemented throughout the manufacturing process to ensure consistent product specifications.

Chemical Reactivity Profile

4-(Hydroxymethyl)pyrrolidin-2-one displays reactivity patterns characteristic of both lactams and primary alcohols, making it versatile in organic synthesis.

Key Reaction Types

The compound can undergo several important chemical transformations:

Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative. Common oxidizing agents include potassium permanganate, chromium trioxide, or milder reagents such as TEMPO with sodium hypochlorite.

Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced using strong reducing agents like lithium aluminum hydride, yielding a hydroxyl-substituted pyrrolidine.

Reaction TypeReagentsConditionsMajor Products
OxidationKMnO₄, CrO₃Aqueous/acidic4-(Carboxyl)pyrrolidin-2-one
ReductionNaBH₄, LiAlH₄0°C in THF or MeOH4-(Hydroxymethyl)pyrrolidin-2-ol
EsterificationCarboxylic acids, acid chloridesBasic or acidic catalysis4-(Acyloxymethyl)pyrrolidin-2-one
EtherificationAlkyl halidesBasic conditions4-(Alkoxymethyl)pyrrolidin-2-one
AminationAmines (via activation)Room temp. to heating4-(Aminomethyl)pyrrolidin-2-one

Biological Activities and Medicinal Applications

4-(Hydroxymethyl)pyrrolidin-2-one and its derivatives have demonstrated significant biological activities, making them valuable in medicinal chemistry research.

Pharmacological Properties

While the base compound itself has moderate biological activity, its derivatives have shown more pronounced effects. The primary pharmacological activities include:

Enzyme Inhibition: Certain derivatives have demonstrated inhibitory effects on kinases and other enzymes involved in cellular signaling pathways.

Receptor Interactions: Modifications of the base structure have led to compounds that interact with neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling.

Central Nervous System Effects: Some derivatives show activity in neurological models, suggesting potential applications in conditions affecting the central nervous system.

Structure-Activity Relationships

The relationship between structural modifications and biological activity reveals several key patterns:

  • Substitution of the nitrogen atom significantly alters receptor binding properties

  • The stereochemistry at the 4-position strongly influences biological activity

  • Modifications of the hydroxymethyl group can enhance target selectivity

This understanding guides the rational design of new derivatives with improved potency and selectivity.

Application AreaTarget/ActivityPotency (IC₅₀)Reference
AnticancerHeLa cell lines<10 μM
Kinase InhibitionCK10.011 μM
Metabolic Disordersβ₃-adrenergic receptorsVariable
Neurological ConditionsDopamine transportersUnder investigation

Structural Derivatives and Analogs

The 4-(Hydroxymethyl)pyrrolidin-2-one scaffold serves as a foundation for numerous derivatives with enhanced or specialized properties.

N-Substituted Derivatives

Substitution at the nitrogen position of the pyrrolidinone ring creates compounds with distinct physicochemical and biological properties. Notable examples include:

1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one: This derivative incorporates a cyclopentyl group at the nitrogen position, resulting in increased lipophilicity and potential interaction with β₃-adrenergic receptors. This modification is relevant for applications in treating metabolic disorders such as obesity and diabetes.

1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one: The addition of a 3,4-dimethylphenylmethyl group at the nitrogen position creates a compound that interacts with dopamine transporters, suggesting potential applications in neuropsychiatric conditions.

Comparative Analysis of Derivatives

Different substitution patterns yield compounds with varying activities and applications:

CompoundStructural ModificationKey PropertiesPotential Applications
4-(Hydroxymethyl)pyrrolidin-2-oneBase structureModerate reactivity, building blockSynthetic intermediate
1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-oneN-cyclopentyl substitutionIncreased lipophilicity, β₃-adrenergic activityMetabolic disorders treatment
1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-oneN-(3,4-dimethylphenylmethyl) substitutionEnhanced CNS penetration, dopaminergic activityNeuropsychiatric conditions
(4R)-4-(Hydroxymethyl)pyrrolidin-2-oneDefined stereochemistryChiral properties, enhanced biochemical interactionsChiral building block for pharmaceuticals

Research Applications and Development

4-(Hydroxymethyl)pyrrolidin-2-one finds applications across multiple scientific disciplines due to its versatile structure and reactivity.

Use in Organic Synthesis

The compound serves as a valuable building block for constructing more complex molecules, particularly those requiring:

  • A five-membered nitrogen heterocycle as a core structure

  • A defined stereocenter for asymmetric synthesis

  • A hydroxymethyl handle for further functionalization

These characteristics make it particularly useful in the synthesis of pharmaceutical intermediates and specialty chemicals.

Pharmaceutical Development

In pharmaceutical research, 4-(Hydroxymethyl)pyrrolidin-2-one derivatives are being explored for various therapeutic areas:

Nucleoside Analog Development: Studies have investigated nucleoside analogs tethered to (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which demonstrated improved thermal stability when forming duplexes with complementary DNA and RNA strands. These findings suggest potential applications in gene therapy and antiviral treatments.

Small Molecule Drug Development: The compound's derivatives are being investigated as potential treatments for conditions ranging from metabolic disorders to neuropsychiatric conditions, based on their interaction with specific biological targets.

Material Science Applications

Beyond pharmaceutical applications, the compound has potential uses in materials science:

  • As monomers for specialized polymers

  • In the development of chiral catalysts

  • As components in advanced materials with specific physical properties

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